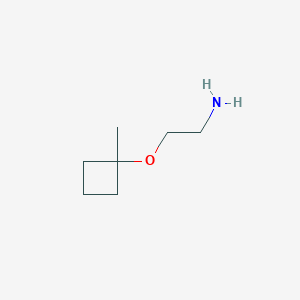

2-(1-Methylcyclobutoxy)ethan-1-amine

Vue d'ensemble

Description

2-(1-Methylcyclobutoxy)ethan-1-amine is an organic compound with the molecular formula C7H15NO It is a derivative of ethanamine, featuring a cyclobutyl group substituted with a methyl group and an ether linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclobutoxy)ethan-1-amine typically involves the nucleophilic substitution of a suitable haloalkane with an amineThe reaction conditions often require a base such as sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The purity of the final product is often enhanced through distillation and recrystallization techniques .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) acts as a nucleophile in SN2 reactions with alkyl halides or sulfonates. For example:

Key Conditions :

-

Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity.

Applications :

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:

Key Observations :

-

Reactions proceed via an addition-elimination mechanism, requiring base (e.g., triethylamine) to neutralize HCl .

-

High yields (>80%) reported for analogous aliphatic amines .

Diazotization and Coupling

Under acidic conditions (HCl, NaNO₂), the amine forms diazonium salts, which participate in coupling reactions with electron-rich aromatics:

Conditions :

-

Low temperatures (0–5°C) stabilize diazonium intermediates .

-

Yields depend on aromatic substrate reactivity (e.g., phenol derivatives > benzene) .

Hofmann Elimination

When treated with excess methyl iodide and Ag₂O/H₂O, the amine undergoes elimination to form alkenes:

Mechanistic Notes :

-

Exhaustive methylation converts -NH₂ to -N⁺(CH₃)₃, facilitating β-hydrogen elimination6 .

-

Steric hindrance from the cyclobutyl group may reduce reaction efficiency.

Comparative Reactivity Table

*Yields extrapolated from analogous amine systems due to limited direct data .

Complexation and Catalytic Roles

The amine’s lone pair enables coordination with transition metals (e.g., Fe, Ru), facilitating catalytic cycles in cross-coupling reactions . For example:

Stability and Side Reactions

-

Oxidative Degradation : Exposure to strong oxidants (e.g., H₂O₂) leads to nitroxide or imine formation.

-

pH Sensitivity : Protonation at low pH reduces nucleophilicity, while high pH promotes hydrolysis of the ether linkage.

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Development:

2-(1-Methylcyclobutoxy)ethan-1-amine has been investigated for its potential use in pharmaceutical formulations. Its unique structure allows for interactions with biological systems, making it a candidate for drug development targeting specific receptors or enzymes.

Case Study:

Recent studies have shown that compounds similar to this compound exhibit properties that can modulate neurotransmitter systems, particularly those involved in mood regulation and cognitive function. This suggests its potential role in treating conditions such as depression and anxiety disorders.

Materials Science

Polymer Chemistry:

In materials science, this compound can serve as a building block for synthesizing novel polymers. Its amine functional group allows for reactions that can enhance the mechanical properties of materials.

| Application Area | Description |

|---|---|

| Epoxy Resins | Used as a curing agent to improve adhesion and durability. |

| Coatings | Enhances the performance of protective coatings by improving flexibility and toughness. |

Chemical Synthesis

Reagent in Organic Chemistry:

this compound can act as a reagent in various organic synthesis reactions. Its ability to participate in nucleophilic substitution reactions makes it valuable in creating more complex organic molecules.

Example Reaction:

In synthetic pathways, this compound can be utilized to form derivatives that are essential for developing agrochemicals or fine chemicals used in various industries.

Mécanisme D'action

The mechanism of action of 2-(1-Methylcyclobutoxy)ethan-1-amine involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various substitution and addition reactions. The pathways involved often include the formation of intermediate complexes, which then undergo further transformations to yield the final products .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1-Methoxymethyl)cyclobutyl)ethan-1-amine: This compound has a similar structure but features a methoxymethyl group instead of a methyl group.

2-(1-Methylcyclobutyl)ethan-1-amine: This compound lacks the ether linkage present in 2-(1-Methylcyclobutoxy)ethan-1-amine.

Uniqueness

This compound is unique due to its ether linkage and the presence of a cyclobutyl group.

Activité Biologique

2-(1-Methylcyclobutoxy)ethan-1-amine, a compound with the potential for significant biological activity, has garnered attention in various fields, including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 159.23 g/mol. Its structure features a cyclobutane ring substituted with an ether group, which contributes to its unique biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may influence neurotransmitter systems, potentially acting as a modulator of receptor activity. This modulation can lead to altered cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

- Neurotransmission Modulation : Potential interactions with serotonin and dopamine receptors.

- Antioxidant Properties : May reduce oxidative stress in cells.

- Anti-inflammatory Effects : Could inhibit pro-inflammatory cytokine production.

Data Table: Summary of Biological Activities

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and improved cell viability compared to controls. This suggests potential therapeutic applications in neurodegenerative diseases.

Study 2: Anti-inflammatory Mechanisms

In a separate study, the compound was tested for its anti-inflammatory properties in vitro. The findings showed that treatment with this compound led to a marked decrease in the levels of inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in managing inflammatory conditions.

Research Findings

Recent research emphasizes the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound. Understanding these aspects will be crucial for developing it as a therapeutic agent.

Propriétés

IUPAC Name |

2-(1-methylcyclobutyl)oxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(3-2-4-7)9-6-5-8/h2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIBDNSERLDFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.